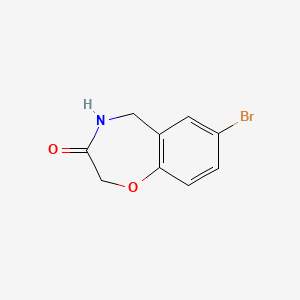

7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was developed via a copper (I) catalyzed one-pot reaction of various aromatic aldehydes . The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, and mass spectra .Molecular Structure Analysis

The molecular structure of 7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one contains a total of 44 bonds, including 26 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds . It also includes 2 six-membered rings, 1 seven-membered ring, 1 eleven-membered ring, 1 tertiary amide (aliphatic), and 3 ethers (aromatic) .Applications De Recherche Scientifique

Synthesis and Structure-Activity Relationship

The chemical compound 7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one serves as a crucial intermediate in the synthesis and study of compounds with significant affinity for D1 dopamine receptors. Research indicates that derivatives of 7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one, such as (+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin, demonstrate high affinity at the D1 dopamine receptor, showcasing the potential for further in vivo studies and enantiomer resolution (Neumeyer et al., 1991).

Unexpected Chemical Reactions and Synthesis Challenges

In the process of synthesizing related compounds, researchers have observed unexpected chemical behaviors, such as bromine migration, which highlights the complexity of working with bromo-substituted benzoxazepines. This underlines the need for a deep understanding of the chemical properties and reactivity of such compounds to harness their potential fully (Press & Eudy, 1981).

Pharmaceutical Applications

Although the specific focus on 7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one in drug development is limited, related benzoxazepine derivatives have been explored for their pharmaceutical potential. For example, Lorcaserin, a 5-HT2C receptor agonist for obesity treatment, showcases the therapeutic relevance of benzoxazepine cores in drug design, suggesting that 7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one could also serve as a key structural component in the development of new therapeutic agents (Smith et al., 2008).

Crystallography and Structural Analysis

The study of the crystal structure of 7-bromo-2,3-dihydro-1,4-benzoxazepin-5(4H)-one provides valuable insights into its molecular geometry and potential interactions, which are crucial for understanding its chemical behavior and designing derivatives with desired biological activities (Khan, 1968).

Kinase Inhibitor Development

The benzoxazepine core, including derivatives of 7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one, has been identified in the structure of several kinase inhibitors, indicating its utility in the development of cancer therapeutics. This application demonstrates the compound's relevance beyond neuroscience, extending into oncology and other areas of medicine (Naganathan et al., 2015).

Propriétés

IUPAC Name |

7-bromo-4,5-dihydro-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-7-1-2-8-6(3-7)4-11-9(12)5-13-8/h1-3H,4-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGVGIXHIBRMKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)OCC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide](/img/structure/B2752780.png)

![4-[1-(6-Cyanopyridin-3-yl)sulfonylpiperidin-2-yl]butanoic acid](/img/structure/B2752781.png)

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate](/img/structure/B2752792.png)

![1-(3-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2752797.png)

![1-(3,4-Dimethylphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2752799.png)

![1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2752800.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide](/img/structure/B2752801.png)